molecular formula C7H12BrN3O2S B13233717 (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide

Cat. No.: B13233717
M. Wt: 282.16 g/mol
InChI Key: AKJDQMWGWRCNDE-UHFFFAOYSA-N
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Description

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide typically involves the reaction of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized pyrazole derivatives .

Scientific Research Applications

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazole
  • 3-Bromo-1-methyl-1H-pyrazole
  • 5-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile

Uniqueness

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide stands out due to its methanesulfonamide group, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide is a compound within the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C7H12BrN3O2S
Molecular Weight 282.16 g/mol
IUPAC Name This compound
CAS Number 1492551-50-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity, affecting various biochemical pathways. The unique methanesulfonamide group enhances solubility and facilitates hydrogen bonding, which may contribute to its bioactivity .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies on related pyrazole compounds have demonstrated effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance antimicrobial efficacy .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Specific studies have highlighted that compounds with bromine substituents show enhanced cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, improving treatment outcomes in resistant cancer subtypes .

Anti-inflammatory Effects

Pyrazole derivatives also exhibit anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been observed in several studies involving pyrazole compounds. This makes them promising candidates for developing anti-inflammatory drugs .

Case Studies

  • Anticancer Efficacy Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that this compound displayed significant cytotoxicity, particularly when combined with doxorubicin, suggesting a potential pathway for enhancing cancer treatment strategies .
  • Antimicrobial Activity Evaluation : In a comparative study of several pyrazole derivatives against bacterial pathogens, this compound showed marked effectiveness against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for further antimicrobial drug development .

Properties

Molecular Formula

C7H12BrN3O2S

Molecular Weight

282.16 g/mol

IUPAC Name

(4-bromo-2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H12BrN3O2S/c1-3-11-6(4-14(9,12)13)7(8)5(2)10-11/h3-4H2,1-2H3,(H2,9,12,13)

InChI Key

AKJDQMWGWRCNDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)CS(=O)(=O)N

Origin of Product

United States

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